2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide
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Overview
Description
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide is an organic compound known for its unique structure and properties. It is characterized by the presence of an acetyl group, a dimethylamino group, and a furan ring substituted with an octyl chain.
Preparation Methods
The synthesis of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain is introduced via alkylation reactions using octyl halides.
Acetylation and Dimethylation: The final steps involve acetylation of the furan ring and dimethylation of the amine group using reagents such as acetic anhydride and dimethylamine.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide include:
5-octylfuran-2(5H)-one: Shares the furan ring and octyl chain but lacks the acetyl and dimethylamino groups.
2-acetyl-3-(5-octylfuran-2-yl)but-2-enamide: Similar structure but without the dimethylamino group.
N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide: Lacks the acetyl group.
Properties
CAS No. |
827574-32-3 |
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Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-6-7-8-9-10-11-12-17-13-14-18(24-17)15(2)19(16(3)22)20(23)21(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
CKARNHINAUWNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(O1)C(=C(C(=O)C)C(=O)N(C)C)C |
Origin of Product |
United States |
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